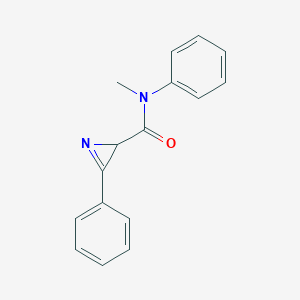
(2,6-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate is an organic compound that features both nitro and sulfonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate typically involves the reaction of 2,6-dinitrophenylmethanol with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions with electrophiles, although the presence of electron-withdrawing nitro groups can make this less favorable.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Electrophilic Aromatic Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Nucleophilic Substitution: Products such as (2,6-dinitrophenyl)methyl amines or thiols.
Reduction: Products like (2,6-diaminophenyl)methyl 4-methoxybenzene-1-sulfonate.
Electrophilic Aromatic Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
(2,6-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting nucleophiles in biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological molecules.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2,6-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate involves its interaction with nucleophiles and electrophiles. The nitro groups act as electron-withdrawing groups, making the aromatic ring less reactive towards electrophiles but more susceptible to nucleophilic attack. The sulfonate group can be displaced by nucleophiles, leading to the formation of various substituted products. The compound’s reactivity is influenced by the electronic effects of the nitro and sulfonate groups, which dictate its behavior in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate: Similar structure but with nitro groups at different positions.
(2,6-Dinitrophenyl)methyl 4-chlorobenzene-1-sulfonate: Similar structure but with a chlorine substituent instead of a methoxy group.
(2,6-Dinitrophenyl)methyl 4-methylbenzene-1-sulfonate: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(2,6-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both nitro and sulfonate groups provides a balance of electron-withdrawing effects, making it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
123658-13-9 |
|---|---|
Molecular Formula |
C14H12N2O8S |
Molecular Weight |
368.32 g/mol |
IUPAC Name |
(2,6-dinitrophenyl)methyl 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C14H12N2O8S/c1-23-10-5-7-11(8-6-10)25(21,22)24-9-12-13(15(17)18)3-2-4-14(12)16(19)20/h2-8H,9H2,1H3 |
InChI Key |
OIXGRSAXFCZZNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OCC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Phenyl-1H-naphtho[2,1-b]pyran](/img/structure/B14291960.png)
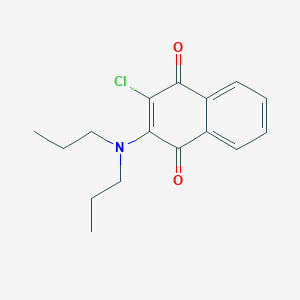

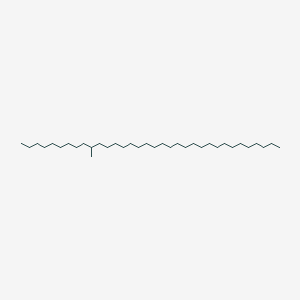
![Phenyl bis[2-(1-phenylethyl)phenyl] phosphate](/img/structure/B14291976.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-](/img/structure/B14291988.png)
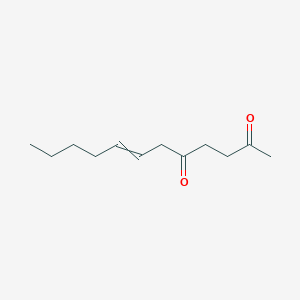
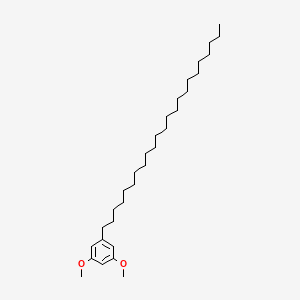
![[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile](/img/structure/B14292016.png)
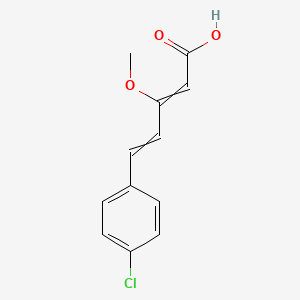
![(1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14292027.png)
![Bis[4-(morpholin-4-yl)phenyl]methanone](/img/structure/B14292035.png)
